2-(4-Ethylcyclohexyl)propanoic acid
Overview
Description
“2-(4-Ethylcyclohexyl)propanoic acid” is an organic compound with the molecular formula C11H20O2 . It is a derivative of propanoic acid, where an ethylcyclohexyl group is attached to the second carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with an ethylcyclohexyl group attached to the second carbon atom . The exact 3D structure and conformation would require further analysis, such as X-ray crystallography or NMR spectroscopy.Mechanism of Action
Target of Action
2-(4-Ethylcyclohexyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are generally used as antimicrobial agents, anti-inflammatory agents, herbicides, and artificial flavors in diverse industrial applications . .
Mode of Action
It is known that propanoic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
Propionic acid, a related compound, is produced via biological pathways using propionibacterium and some anaerobic bacteria . It’s plausible that this compound may also affect similar pathways.
Pharmacokinetics
It is known that propionic acid derivatives, such as ibuprofen, have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
It is known that propionic acid and its derivatives have antimicrobial and anti-inflammatory properties .
properties
IUPAC Name |
2-(4-ethylcyclohexyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQJFSJZJASQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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